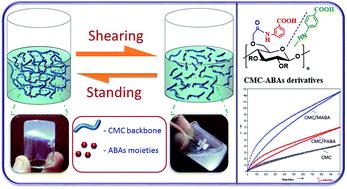Cellulose-based spreadable new thixo gels: synthesis and their characterization†
RSC Advances Pub Date: 2016-09-21 DOI: 10.1039/C6RA19264E
Abstract
Carboxymethyl cellulose (CMC) based new thixotropic gels were synthesized by a facile microwave-induced reaction of aminobenzoic acids (ABAs) e.g. para- and meta-aminobenzoic acids. Cellulose of the halophytic plant Salicornia brachiata was employed in this investigation. These derivatives were characterized by FT-IR, 13C NMR spectra, thermal analyses and surface morphology studies. These compounds form thixotropic soft gels in water, which were evaluated by rheological measurements. Their antioxidant properties were estimated by in vitro DPPH radical scavenging assay. These CMC-based new materials would be of potential utility in spreadable formulations in personal care applications.

Recommended Literature
- [1] Trials and tribulations: student approaches and difficulties with proposing mechanisms using the electron-pushing formalism
- [2] Visualization of vesicular transport from the endoplasmic reticulum to lysosome using an amidine derived two-photon probe†
- [3] Volumetric stability of lipid bilayers
- [4] Tritopic ion-pair receptors based on anion–π interactions for selective CaX2 binding†
- [5] Trivalent cobalt complex mediated formation of stereoregular CO2copolymers from phenyl glycidyl ether†
- [6] Structural investigation of NaPO3 glass using molecular dynamics simulation
- [7] Stability and dissociation pathways of doped AunX+ clusters (X = Y, Er, Nb)†
- [8] Synthesis and molecular structure of pentafluoroethyl derivatives of C70: C70(C2F5)8 and C70(C2F5)10
- [9] Standards for jam
- [10] Triarylmethanolation as a versatile strategy for the conversion of PAHs into amorphization-induced emission luminogens for extremely sensitive explosive detection and fabrication of artificial light-harvesting systems†‡










